![molecular formula C6H8N2 B2553764 5h,6h,7h-Pyrrolo[1,2-c]imidazole CAS No. 52237-16-8](/img/structure/B2553764.png)
5h,6h,7h-Pyrrolo[1,2-c]imidazole
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Overview
Description
5h,6h,7h-Pyrrolo[1,2-c]imidazole is a heterocyclic compound that belongs to the class of imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This particular compound is a fused bicyclic structure that includes a pyrrolo ring joined to an imidazole ring. The structure of this compound makes it a versatile scaffold in medicinal chemistry, where it can be used as a building block for the synthesis of various pharmacologically active molecules .
Synthesis Analysis
The synthesis of pyrrolo[1,2-c]imidazole derivatives can be achieved through N-H functionalization of pyrrole-2-carboxylic acid with aniline groups and carbonyldiimidazole (CDI) under microwave conditions. This method is advantageous due to its simplicity, lack of need for work-up, and avoidance of column chromatography . Additionally, the C-7 functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles has been achieved by converting them to quaternary imidazolium salts, which can then react with aldehydes and alkyl halides .
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-c]imidazole derivatives can be manipulated through various functionalization reactions. For instance, the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles towards functionalization at C-7 has been demonstrated, which allows for further chemical modifications . Moreover, the synthesis of nitro derivatives of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles through selective nitration has been reported, leading to the formation of compounds with potential for further chemical transformations .
Chemical Reactions Analysis
Pyrrolo[1,2-c]imidazole derivatives can undergo various chemical reactions, including nitration, which allows for the introduction of nitro groups into the molecule. This reaction can be highly selective, as demonstrated by the synthesis of 3-nitro derivatives from 6-substituted 2-chloro-6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles . The resulting nitro compounds can be further transformed into amino or azido derivatives, expanding the chemical versatility of the pyrrolo[1,2-c]imidazole scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-c]imidazole derivatives are influenced by their molecular structure and the functional groups present. For example, the introduction of nitro groups can significantly alter the reactivity and electronic properties of the molecule . Additionally, the synthesis of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones has been reported, which are potent cognition enhancers, indicating that the structural features of these compounds are crucial for their biological activity .
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic methodologies and chemical transformations targeting the pyrrolo[1,2-c]imidazole scaffold due to its relevance in medicinal chemistry and material science. For instance, efficient protocols for the preparation of highly functionalized 1H-imidazoles and 5H-pyrrolo[1,2-c]imidazoles have been described, showcasing the versatility of these compounds in chemical synthesis (Adib et al., 2017). Additionally, a novel route to synthesize imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles via N-H functionalization emphasizes the practicality of accessing these heterocyclic scaffolds (Rao et al., 2019).
Antimicrobial Activity
The antimicrobial properties of pyrrolo[1,2-c]imidazole derivatives have been extensively investigated. A study highlighted the synthesis and antimicrobial activity of new quaternary salts derived from pyrrolo[1,2-a]imidazole, demonstrating significant antibacterial and antifungal effects against various pathogens (Demchenko et al., 2021). This research underscores the potential of pyrrolo[1,2-c]imidazole derivatives in developing new antimicrobial agents.
Application in Medicinal Chemistry
The pyrrolo[1,2-c]imidazole core has been identified as a valuable scaffold in medicinal chemistry. Its incorporation into various structures has led to the discovery of compounds with promising biological activities. For example, the synthesis of heteroaryl-substituted imidazo[1,5-a]indole and pyrrolo[1,2-c]imidazole derivatives via aerobic C2-H functionalizations offers a new pathway for the development of bioactive analogs, showcasing the scaffold's utility in drug discovery (Kong et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-4-7-5-8(6)3-1/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNDPUMEATXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5h,6h,7h-Pyrrolo[1,2-c]imidazole | |
CAS RN |
52237-16-8 |
Source
|
Record name | 5H,6H,7H-pyrrolo[1,2-c]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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